Hydroxyphosphono-acetic acid
Overview
Description
Hydroxyphosphono-acetic acid, also known as hydroxyphosphonoacetic acid, is a chemical compound with the molecular formula C₂H₅O₆P. It is characterized by the presence of both hydroxy and phosphono functional groups. This compound is known for its applications in water treatment and corrosion inhibition due to its ability to control the formation of calcium carbonate and other mineral scales .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-2-Phosphonoacetic Acid is the metal surfaces in various industrial systems, such as those in the steel, petrochemical, electric power, and pharmaceutical industries . It acts as a cathodic corrosion inhibitor, preventing the corrosion of these metal surfaces .
Mode of Action
2-Hydroxy-2-Phosphonoacetic Acid interacts with its targets by forming a protective layer on the metal surfaces, which inhibits corrosion . It is often used in conjunction with zinc or other phosphonates to enhance its corrosion inhibition effect .
Pharmacokinetics
It is known that the compound is chemically stable, hard to be hydrolyzed, and hard to be destroyed by acid or alkali . These properties likely contribute to its effectiveness and longevity as a corrosion inhibitor.
Result of Action
The primary result of the action of 2-Hydroxy-2-Phosphonoacetic Acid is the prevention of scale formation and corrosion in industrial systems . This leads to improved heat transfer efficiency and reduced system maintenance costs . Additionally, it has been noted that the compound can improve the solubility of zinc .
Action Environment
The action of 2-Hydroxy-2-Phosphonoacetic Acid is influenced by environmental factors such as the hardness of the water in which it is used . It is particularly suitable for use in low-hardness water conditions, such as those found in southern China . The compound is safe and reliable to use, non-toxic, and pollution-free .
Preparation Methods
There are several methods for synthesizing acetic acid, hydroxyphosphono-:
Method One: A 50% aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated at 98°C-100°C for 24 hours with stirring.
Method Two: Dimethyl phosphite and butyl glyoxylate react under the catalysis of sodium methoxide at 25°C-120°C.
Method Three: Dimethoxymethanephosphonic acid and sodium hydroxide solution react at 80°C-90°C to form the di-sodium salt of phosphonoformaldehyde.
Chemical Reactions Analysis
Hydroxyphosphono-acetic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Hydroxyphosphono-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and sequestrant in various chemical processes.
Biology: Plays a role in biological systems as a scale inhibitor and corrosion inhibitor.
Medicine: Investigated for its potential use in medical applications due to its stability and compatibility with other chemicals.
Comparison with Similar Compounds
Hydroxyphosphono-acetic acid can be compared with other similar compounds such as:
- Phosphonoglycolic acid
- Glycolic acid, phosphono-
- 2-Hydroxy-2-phosphonoacetic acid
These compounds share similar functional groups but differ in their specific chemical structures and properties. Hydroxyphosphonoacetic acid is unique due to its specific combination of hydroxy and phosphono groups, which gives it distinct properties in terms of stability and effectiveness as a scale inhibitor .
Properties
IUPAC Name |
2-hydroxy-2-phosphonoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O6P/c3-1(4)2(5)9(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCHNZLBVKHYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865115 | |
Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Brown liquid. Slight acrid odor. | |
Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydroxyphosphonoacetic acid | |
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CAS No. |
23783-26-8 | |
Record name | Hydroxyphosphonoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23783-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023783268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyphosphonoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Acetic acid, 2-hydroxy-2-phosphono | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.467 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: How effective is 2-hydroxy-2-phosphonoacetic acid in inhibiting corrosion, and what makes it suitable for this purpose?
A: Research indicates that 2-hydroxy-2-phosphonoacetic acid effectively inhibits corrosion in metals like low carbon steel, particularly within calcium chloride brine environments []. This effectiveness likely stems from its ability to adsorb onto metal surfaces, forming a protective layer that hinders corrosive agents from reaching the metal [].
Q2: Are there any studies comparing the efficacy of 2-hydroxy-2-phosphonoacetic acid to other corrosion inhibitors?
A: Yes, several studies compare the performance of 2-hydroxy-2-phosphonoacetic acid with other compounds in inhibiting scale formation, a process closely related to corrosion. Research demonstrates that while 2-hydroxy-2-phosphonoacetic acid effectively inhibits calcium sulfate dihydrate (gypsum) precipitation, other phosphonates like aminotris(methylenephosphonic acid) (AMP) exhibit superior performance under similar conditions [, ].
Q3: Beyond corrosion inhibition, are there other industrial applications for 2-hydroxy-2-phosphonoacetic acid?
A: Yes, 2-hydroxy-2-phosphonoacetic acid is recognized as a valuable water treatment agent []. Its ability to inhibit scale formation finds application in industrial water systems where mineral deposits can hinder efficiency and cause damage [].
Q4: Has the absolute configuration of the phosphonic acid moiety in 2-hydroxy-2-phosphonoacetic acid been determined?
A: Yes, researchers successfully determined the absolute configuration of the chiral center within the phosphonic acid moiety of 2-hydroxy-2-phosphonoacetic acid []. By synthesizing both enantiomers and comparing their optical rotation to naturally occurring compounds containing the same moiety, they confirmed the (S)-configuration [].
Q5: Are there any known challenges or limitations associated with using 2-hydroxy-2-phosphonoacetic acid in industrial applications?
A: Research suggests that 2-hydroxy-2-phosphonoacetic acid may not always be the most effective scale inhibitor compared to other phosphonates or polymeric additives. For instance, it exhibits poorer performance than AMP in preventing gypsum precipitation []. Additionally, when combined with specific polymeric additives, it may demonstrate antagonistic effects, reducing the overall effectiveness of scale control [].
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